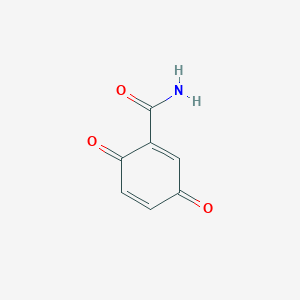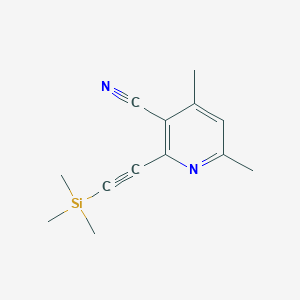
4-Methoxy-6-pentyl-2H-pyran-2-one
概要
説明
4-Methoxy-6-pentyl-2H-pyran-2-one is a naturally occurring compound found in certain fungi. It is known for its distinctive aroma and has been studied for its various biological activities. The compound belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
4-Methoxy-6-pentyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with 4-methoxy-2H-pyran-2-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of specific fungal strains. The fungi are cultured in a nutrient-rich medium, and the compound is extracted from the culture broth using organic solvents. The extract is then subjected to further purification steps to isolate the desired compound.
化学反応の分析
Types of Reactions
4-Methoxy-6-pentyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyranones depending on the reagents used.
科学的研究の応用
4-Methoxy-6-pentyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a model compound in studies of pyranone chemistry and synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
作用機序
The mechanism of action of 4-Methoxy-6-pentyl-2H-pyran-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound may interact with other enzymes and receptors, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 4-Methoxy-6-phenethyl-2H-pyran-2-one
- 6-Pentyl-2H-pyran-2-one
Uniqueness
4-Methoxy-6-pentyl-2H-pyran-2-one is unique due to its specific pentyl side chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of aroma and biological activity, making it valuable in both research and industrial applications .
特性
IUPAC Name |
4-methoxy-6-pentylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-6-9-7-10(13-2)8-11(12)14-9/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGCRHXJDXQXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=O)O1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551548 | |
| Record name | 4-Methoxy-6-pentyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109746-09-0 | |
| Record name | 4-Methoxy-6-pentyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)






